2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
“2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C20H19N5O4S and a molecular weight of 425.46. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle , and a pyridazin-3-one, a versatile pharmacophore of medicinal significance .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The pyridazin-3-one skeleton is usually prepared by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . A common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridazin-3-one. The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridazin-3-one is a versatile pharmacophore that can be easily functionalized at various ring positions .Chemical Reactions Analysis
The chemical reactions involving compounds like “this compound” often involve the functionalization of preformed pyrrolidine rings . For example, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine, and analogous compounds can be accessed directly in modest yields through the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .Scientific Research Applications
Human Carbonic Anhydrase Inhibitors
Research on chlorinated pyrrolidinone-bearing benzenesulfonamides has shown significant binding affinity and selectivity against human carbonic anhydrases, particularly those related to cancer, such as CA IX. These compounds have demonstrated low nanomolar affinity and the potential for further development as selective inhibitors for specific isozymes, indicating their relevance in cancer research and therapy (Balandis et al., 2020).
Spectrophotometric Methods for Metal Detection
A novel chromogenic reagent, a derivative of benzenesulfonamide, has been synthesized for the spectrophotometric detection of Nickel (II). This method is highly sensitive and has been applied successfully for the determination of Ni(II) in alloys, showcasing the utility of such compounds in analytical chemistry (Kadhim et al., 2020).
Future Directions
The future directions for research on this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the wide range of synthesized pyridazinone analogs along with their medicinal significance suggests that this privileged skeleton should be extensively studied for therapeutic benefits .
Properties
IUPAC Name |
2-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c26-25(27)18-8-1-2-9-19(18)30(28,29)23-16-7-5-6-15(14-16)17-10-11-20(22-21-17)24-12-3-4-13-24/h1-2,5-11,14,23H,3-4,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPYDJQLYKNQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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